Samarium acetate, hydrate

Overview

Description

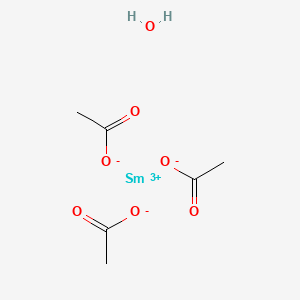

Samarium acetate, hydrate is a useful research compound. Its molecular formula is C6H11O7Sm and its molecular weight is 345.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Samarium acetate, hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Samarium acetate, hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nuclear and Medical Applications : Samarium is used in catalysts, lasers, metal alloys, and as a neutron absorber in nuclear reactors. In medicine, radioactive Samarium-153 is utilized to produce radiopharmaceuticals for treating bone metastases (Pedreira Filho & Queiroz, 2021).

Solvent Extraction Studies : Research on solvent extraction of samarium with various chemical compounds has been conducted to investigate the separation of rare earth elements. This is important for applications in various industries, including environmental management and materials science (Jia et al., 2009).

Materials Science : Samarium compounds are being explored for encapsulation into carbon nanotubes for the development of next-generation radiopharmaceuticals. This has implications in drug delivery and medical imaging (Martinčić et al., 2016).

Luminescent Materials : Research includes the development of luminescent samarium(III)-containing ionic liquid mixtures, which have potential applications in optics and photonics (Lunstroot et al., 2009).

Analytical Chemistry : Studies have been conducted on developing methods for the efficient and reliable analysis of samarium, important for quality control in various industrial processes (Wyantuti et al., 2021).

Fuel Cell Technology : Samarium-doped CeO2 is a key electrolyte in solid oxide fuel cells. Research focuses on improving the properties of these materials for more efficient energy conversion (Li et al., 2004).

Magnetic Materials : The development of samarium–cobalt rare-earth permanent magnetic materials is significant for applications in aerospace, electrical engineering, and other high-tech industries (Yi, 2014).

Environmental Impact Studies : Research into the bioavailability of samarium in the presence of natural organic matter helps assess the environmental impact of rare earth elements (Rowell et al., 2018).

Synthesis of Nanomaterials : Samarium oxides nanoparticles, synthesized from samarium acetate, have potential applications in various technological domains, including electronics and material sciences (Swain et al., 2020).

properties

IUPAC Name |

samarium(3+);triacetate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.H2O.Sm/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSVMAKMHXTSQX-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Sm+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O7Sm | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Samarium Acetate Solution | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

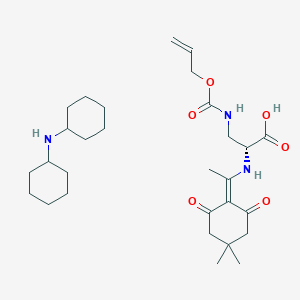

![1-Benzyl 5-methyl (2R)-2-{[(benzyloxy)carbonyl]amino}pentanedioate](/img/structure/B7959313.png)

![2-Tert-butyl 3-methyl (3S)-1H,3H,4H,9H-pyrido[3,4-B]indole-2,3-dicarboxylate](/img/structure/B7959318.png)

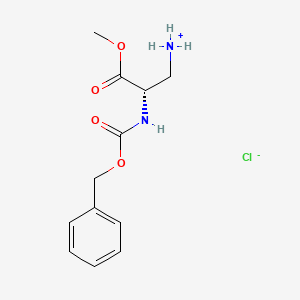

![methyl (2R)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B7959321.png)

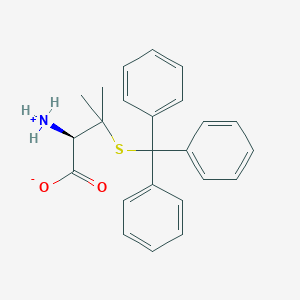

![methyl (2R)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B7959324.png)

![Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}pentanoate](/img/structure/B7959327.png)